molecular formula C17H11Cl2NO2 B1333051 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 886361-68-8

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B1333051
CAS No.: 886361-68-8
M. Wt: 332.2 g/mol
InChI Key: UGNRDISOEZDZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chloro and methyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-chlorophenyl)-3-methylquinoline, which is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The final step involves carboxylation at the 4-position using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-carboxylic acid alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid: Lacks the chloro group at the 6-position.

    6-Chloro-2-phenyl-3-methylquinoline-4-carboxylic acid: Lacks the chloro group on the phenyl ring.

    2-(3-Chlorophenyl)-3-methylquinoline: Lacks the carboxylic acid group.

Uniqueness

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of both chloro groups and the carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)5-6-14(13)20-16(9)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNRDISOEZDZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174447
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-68-8
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.